molecular formula C6H14BrNO2S B3040523 D-Methionine methylsulfonium bromide CAS No. 212757-14-7

D-Methionine methylsulfonium bromide

Cat. No. B3040523
M. Wt: 244.15 g/mol
InChI Key: CWRPHDXBTKMSKT-NUBCRITNSA-N
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Description

D-Methionine methylsulfonium bromide is a chemical compound with the molecular formula C6H14BrNO2S . It has a molecular weight of 244.15 .


Synthesis Analysis

The synthesis of methionine-methylsulfonium salts has been reported in several ways. One method involves the reaction of methionine and methyl iodide or bromide in an acetic and formic acid solution to form methionine-methylsulfonium iodide or bromide . Another method involves the reaction of methionine and methyl iodide or dimethyl sulfate in an aqueous solution to form methionine methylsulfonium iodide or methosulfate .


Molecular Structure Analysis

The molecular structure of D-Methionine methylsulfonium bromide consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 244.150 Da, and the monoisotopic mass is 242.992859 Da .


Chemical Reactions Analysis

D-Methionine methylsulfonium bromide can participate in various chemical reactions. For instance, in a new enzymatic colorimetric assay for total homocysteine, D-Methionine methylsulfonium bromide is used as a methyl group donor .


Physical And Chemical Properties Analysis

D-Methionine methylsulfonium bromide has a molecular weight of 244.15 g/mol . It has an estimated density of 1.397 . The melting point of this compound is reported to be between 149-151 °C .

Scientific Research Applications

1. Isolation from Protein Hydrolysates

D-Methionine methylsulfonium bromide is utilized for characterizing methionine in amino acid mixtures. A study by Floyd and Lavine (1954) detailed a procedure for isolating methionine as the methylsulfonium salt from protein hydrolysates. This process involved hydrolysis of protein, removal of ammonia and basic amino acids, conversion of methionine to the methylsulfonium salt, and subsequent isolation (Floyd & Lavine, 1954).

2. Study of Ion-Binding and Protein Conformation

The study of ion-binding and conformation of poly-L-methionine S-methylsulfonium salts in added salt systems was conducted by Makino, Wakabayashi, and Sugai (1968). They investigated the type of ion binding and conformation of these salts in systems with a small amount of added salt, like NaCl for chloride salt and NaBr for bromide salt (Makino, Wakabayashi, & Sugai, 1968).

3. Enzymatic Methyl Donor Activity

Nakamura and Schlenk (1976) synthesized D-methionine methylsulfonium bromide analogs of enzymatic methyl donors, like S-adenosyl-L-methionine. They studied its use as a methyl donor in enzymatic reactions, providing insights into methionine's role in biochemistry and molecular biology (Nakamura & Schlenk, 1976).

4. Volatile Organic Sulfur Compounds in Biosolids

Research by Higgins et al. (2006) on the cycling of volatile organic sulfur compounds in anaerobically digested biosolids mentioned methionine degradation and its role in the formation of these compounds. This study provides a framework for understanding odor production from anaerobically digested sludges (Higgins et al., 2006).

5. Role in Transsulfuration

A study by Gahl et al. (1988) investigated sulfur and methyl group metabolism in a patient with hepatic methionine adenosyltransferase deficiency. This study highlighted the role of methionine and its derivatives in transsulfuration pathways, a critical aspect of cellular metabolism (Gahl et al., 1988).

Safety And Hazards

The safety data sheet for DL-Methionine methylsulfonium bromide indicates that it can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRPHDXBTKMSKT-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@H](C(=O)O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Methionine methylsulfonium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Matsuyama, M Yamaguchi, M Toyosato… - Clinical …, 2001 - academic.oup.com
… d-Methionine methylsulfonium bromide was obtained from Acros. DA-67 was obtained from … /L dithiothreitol, 1.5 mmol/L d-methionine methylsulfonium bromide, 0.5 mmol/L ZnBr 2 , 35 …
Number of citations: 33 academic.oup.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com

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